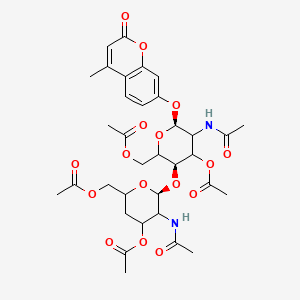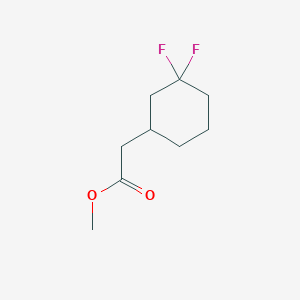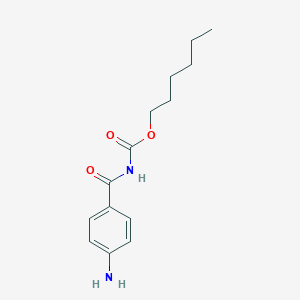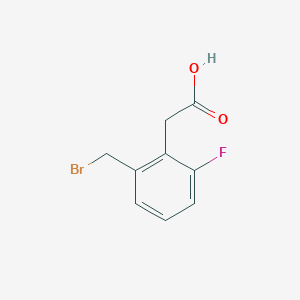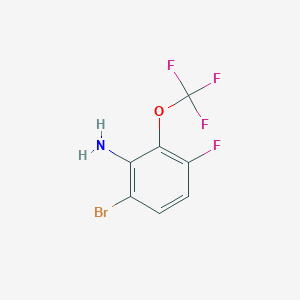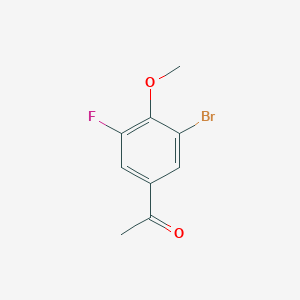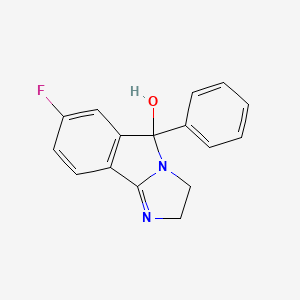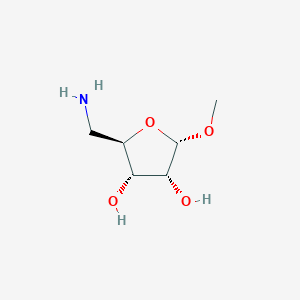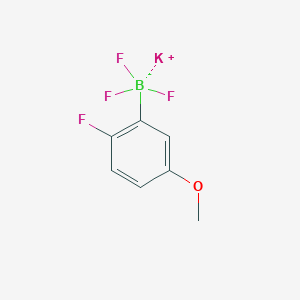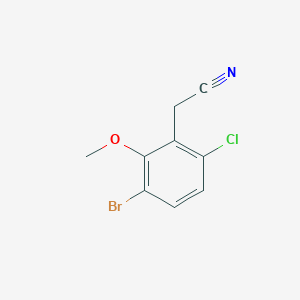
3-Bromo-6-chloro-2-methoxyphenylacetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-6-chloro-2-methoxyphenylacetonitrile is an organic compound with the molecular formula C9H7BrClNO It is a derivative of phenylacetonitrile, characterized by the presence of bromine, chlorine, and methoxy groups on the aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-chloro-2-methoxyphenylacetonitrile typically involves the bromination and chlorination of 2-methoxyphenylacetonitrile. The process can be summarized as follows:
Chlorination: The chlorination at the 6-position is carried out using chlorine (Cl2) or a chlorinating agent like thionyl chloride (SOCl2) under controlled conditions.
Methoxylation: The methoxy group is introduced via methylation of the hydroxyl group using dimethyl sulfate (DMS) or methyl iodide (CH3I).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is crucial for optimizing yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-6-chloro-2-methoxyphenylacetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding acids or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylacetonitriles, while oxidation can produce carboxylic acids.
Aplicaciones Científicas De Investigación
3-Bromo-6-chloro-2-methoxyphenylacetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.
Mecanismo De Acción
The mechanism of action of 3-Bromo-6-chloro-2-methoxyphenylacetonitrile involves its interaction with specific molecular targets and pathways. The presence of bromine, chlorine, and methoxy groups on the aromatic ring influences its reactivity and binding affinity to various biological targets. These interactions can modulate enzymatic activities, receptor binding, and signal transduction pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-2-chloro-3-methoxyphenylboronic acid: Similar in structure but contains a boronic acid group instead of a nitrile group.
3-Bromo-6-chloro-2-methoxyphenylacetic acid: Similar but has a carboxylic acid group instead of a nitrile group.
Uniqueness
3-Bromo-6-chloro-2-methoxyphenylacetonitrile is unique due to the specific combination of bromine, chlorine, and methoxy groups on the phenylacetonitrile scaffold. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C9H7BrClNO |
|---|---|
Peso molecular |
260.51 g/mol |
Nombre IUPAC |
2-(3-bromo-6-chloro-2-methoxyphenyl)acetonitrile |
InChI |
InChI=1S/C9H7BrClNO/c1-13-9-6(4-5-12)8(11)3-2-7(9)10/h2-3H,4H2,1H3 |
Clave InChI |
CSYDCFNONDTYHH-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1CC#N)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


